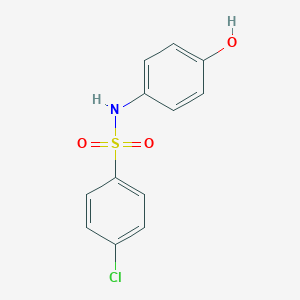
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a compound with the molecular formula C12H10ClNO3S . It is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This compound is of interest as a precursor to biologically active sulfur-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide involves the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest in the production of biologically active sulfur-containing heterocyclic compounds .Molecular Structure Analysis
The molecular structure of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is stabilized by N—H…O and O—H…O hydrogen bonds . The molecular formula is C12H10ClNO3S .Chemical Reactions Analysis
The title compound, C12H11NO3S, is synthesized by the reaction of benzene sulfonyl chloride with para-aminophenol . This reaction is of interest as it leads to the formation of biologically active sulfur-containing heterocyclic compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 283.73 g/mol . It is available as a white powder . The compound has limited solubility .科学研究应用
Anticancer Agents
Benzenesulfonamide derivatives, including 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide, have been studied for their potential as anticancer agents . These compounds can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors. This inhibition can potentially be a useful target for discovering novel antiproliferative agents .
Antimicrobial Agents
Benzenesulfonamide derivatives have also been explored for their antimicrobial properties . The ability of these compounds to inhibit certain enzymes makes them potential candidates for the development of new antimicrobial agents .
Inhibitors of Carbonic Anhydrase IX
The derivatives of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide have shown significant inhibitory effects against carbonic anhydrase IX . This enzyme plays a crucial role in tumor cell metabolism, making it a promising target for cancer therapy .
Apoptosis Inducers
Some derivatives of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide have been found to induce apoptosis in certain cancer cell lines . This property could be exploited for the development of new anticancer therapies .
Hybrid Antimicrobials
Compounds that combine the effect of two or more agents represent a promising antibacterial therapeutic strategy . N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which combine thiazole and sulfonamide groups, have shown antibacterial activity .
Enzyme Inhibition
Benzenesulfonamide derivatives have been found to inhibit certain enzymes . This property could be exploited in various fields of research, including drug discovery and biochemistry .
安全和危害
作用机制
Target of Action
The primary target of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . It plays a crucial role in tumor cell metabolism, particularly in conditions of hypoxia .
Mode of Action
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide acts as an inhibitor of CA IX . By binding to this enzyme, it prevents its normal function, which is to catalyze the reversible hydration of carbon dioxide . This inhibition disrupts the tumor cells’ metabolic processes, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This is the primary metabolic pathway used by tumor cells to produce energy in hypoxic conditions . By disrupting this pathway, the compound can hinder the growth and proliferation of tumor cells .
Result of Action
The result of the action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is a significant reduction in tumor cell proliferation . In particular, it has been shown to have a high selectivity against breast cancer cell lines . Additionally, it has been found to induce apoptosis in certain cancer cell lines .
Action Environment
The action of 4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide is influenced by the tumor microenvironment. The hypoxic conditions in solid tumors lead to the overexpression of CA IX, making these tumors particularly susceptible to the action of this compound . Other environmental factors, such as pH and the presence of other metabolites, may also influence its efficacy and stability.
属性
IUPAC Name |
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c13-9-1-7-12(8-2-9)18(16,17)14-10-3-5-11(15)6-4-10/h1-8,14-15H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILGMZVNWOEDPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(4-hydroxyphenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

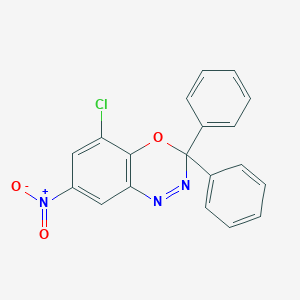
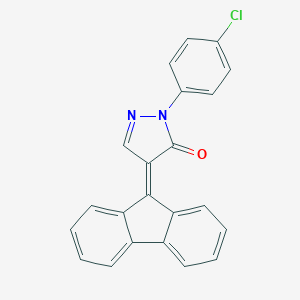
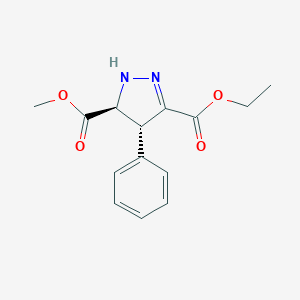
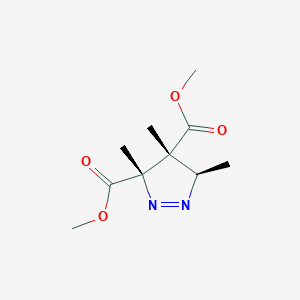
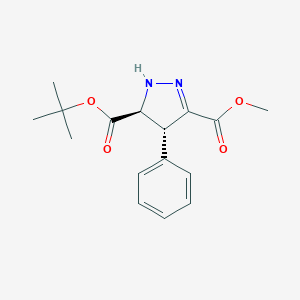
![2-phenyl-5,5a,7a,8-tetrahydro-1H-5,8-ethenocyclobuta[d][1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B375301.png)
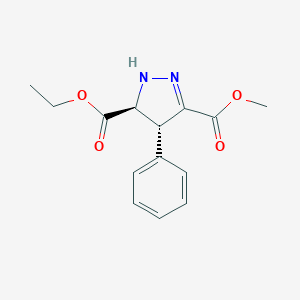
![N-(1-phenylethyl)-N-(4-{[(1-phenylethyl)imino]methyl}benzylidene)amine](/img/structure/B375309.png)
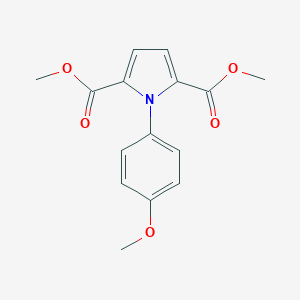
![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
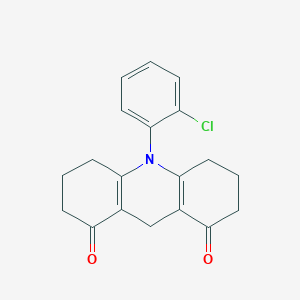
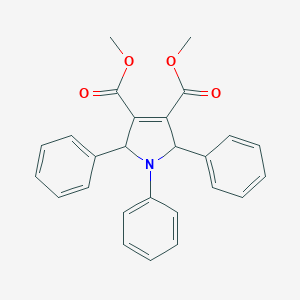
![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)
![5-Mesityl-3-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ene](/img/structure/B375318.png)